(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride
Overview
Description
(αS)-α-(Difluoromethyl)-benzenemethanamine Hydrochloride is a useful synthetic intermediate for designing antimetabolites and biological mimics that require minimal structural changes and maximal shifts in electron distribution.
Mechanism of Action
Target of Action
Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues . This suggests that the compound might interact with its targets through hydrogen bonding.
Mode of Action
It’s known that difluoromethylation processes are based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s . This suggests that the compound might interact with its targets by forming bonds with these elements, leading to changes in the target molecules.
Biochemical Pathways
Difluoromethylation processes have been shown to streamline access to molecules of pharmaceutical relevance . This suggests that the compound might affect biochemical pathways related to the synthesis of these molecules.
Pharmacokinetics
It’s known that fluoroform, a by-product of teflon manufacture with little current synthetic value, is the most attractive reagent for difluoromethylation reactions . This suggests that the compound might have good bioavailability due to the use of fluoroform in its synthesis.
Result of Action
It’s known that difluoromethylation reactions can be used to produce difluoromethyl ethers from a wide variety of alcohols . This suggests that the compound might have a similar effect, leading to the production of difluoromethyl ethers in the presence of alcohols.
Action Environment
It’s known that difluoromethylation reactions can be performed under mild reaction conditions . This suggests that the compound might be stable and effective under a wide range of environmental conditions.
Properties
IUPAC Name |
(1S)-2,2-difluoro-1-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPURMZIWSKOBV-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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